molecular formula C14H13F4N3O2S B2869765 ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 294853-35-3

ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No. B2869765
CAS RN: 294853-35-3
M. Wt: 363.33
InChI Key: HRMMJTNFMLCYFN-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a chemical compound with the molecular formula C14H13F4N3O2S . It has a molecular weight of 363.3305328 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, melting point, and density . Unfortunately, these specific properties for this compound are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate serves as a precursor in the synthesis of various heterocyclic compounds due to its unique functional groups. For instance, it has been utilized in the synthesis of 1,2,4-triazole derivatives showcasing π-hole tetrel bonding interactions, which were analyzed using Hirshfeld surface analysis and DFT calculations. This demonstrates its utility in synthesizing compounds with specific bonding characteristics for further chemical analysis and applications (Ahmed et al., 2020).

Molecular Structure Studies

The molecule's ability to form self-assembled structures due to specific bonding interactions showcases its potential in the development of materials with predefined structural properties. These self-assembled dimers form symmetrically equivalent interactions, influencing the nucleophilic/electrophilic nature of the groups attached to the rings, which could be pivotal in designing molecules with targeted chemical reactivity (Ahmed et al., 2020).

Antimicrobial and Antifungal Activities

Compounds synthesized from this compound have been evaluated for their antimicrobial and antifungal susceptibilities. Such studies indicate the compound's derivatives' potential as effective agents in antimicrobial and antifungal applications, expanding the scope of research into therapeutic agents derived from such chemical structures (Kumar et al., 2016).

Pharmacological Properties

The pharmacological exploration of derivatives has shown promising results in terms of anti-inflammatory and antimicrobial activities. These findings highlight the potential for developing new therapeutic agents that could offer alternative treatments for various inflammatory and microbial infections. The compounds synthesized from this compound could be of significant interest in drug discovery and development processes (Arif et al., 2019).

properties

IUPAC Name

ethyl 2-[[4-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4N3O2S/c1-2-23-11(22)8-24-13-20-19-12(14(16,17)18)21(13)7-9-3-5-10(15)6-4-9/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMMJTNFMLCYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1CC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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